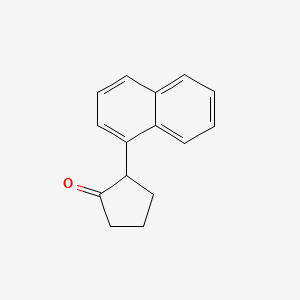

2-(Naphthalen-1-yl)cyclopentanone

Description

Structural Classification and Significance of α-Aryl Ketones

2-(Naphthalen-1-yl)cyclopentanone belongs to the class of compounds known as α-aryl ketones. This classification signifies the attachment of an aryl group (in this case, a naphthalen-1-yl group) to the carbon atom immediately adjacent to a ketone's carbonyl group (the α-carbon). The juxtaposition of the electron-withdrawing carbonyl group and the aromatic ring gives rise to unique electronic properties and reactivity at the α-position.

α-Aryl ketones are significant synthons in organic chemistry due to their versatile reactivity. The α-proton is rendered acidic by the adjacent carbonyl group, facilitating enolate formation and subsequent reactions such as alkylations, aldol condensations, and halogenations. The presence of the aryl group can influence the stereochemical outcome of these reactions and can also be a site for further functionalization.

| Property | Description |

| Molecular Formula | C15H14O |

| CAS Number | 54368-14-8 |

| Structural Features | A cyclopentanone (B42830) ring substituted at the α-position with a naphthalen-1-yl group. |

Historical Context of Cyclopentanone and Naphthalene (B1677914) Derivatives in Chemical Synthesis

The historical development of synthetic methodologies for both cyclopentanone and naphthalene derivatives provides a crucial backdrop for understanding the potential of this compound.

Cyclopentanone Derivatives: The chemistry of cyclopentanone and its derivatives has been a subject of extensive research. Historically, methods for their synthesis included intramolecular cyclization reactions. Cyclopentanone itself is a key precursor to various fragrances and pharmaceuticals. wikipedia.org The development of methods for the α-functionalization of cyclopentanone has been a significant area of research, enabling the synthesis of a wide array of complex molecules.

Naphthalene Derivatives: Naphthalene, a simple polycyclic aromatic hydrocarbon, has been a cornerstone of organic chemistry since its discovery in coal tar in the early 19th century. ijrpr.com The study of its electrophilic substitution reactions has led to a deep understanding of aromaticity and reactivity. ijrpr.com Naphthalene and its derivatives have found widespread applications as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. ijrpr.comekb.egnbinno.com The development of metal-catalyzed cross-coupling reactions has further expanded the synthetic utility of naphthalene derivatives. researchgate.net

Scope and Academic Significance of Research on this compound

While specific, in-depth research focused solely on this compound appears to be limited, its academic significance can be inferred from the broader context of α-aryl ketone chemistry and the importance of its constituent fragments. The potential areas of academic interest for this compound include:

Novel Synthetic Methodologies: The synthesis of this compound presents an interesting challenge and could serve as a model system for developing new C-C bond-forming reactions. Modern techniques such as palladium-catalyzed α-arylation of ketones are promising avenues for its synthesis. nih.gov The direct arylation of cyclopentanones has been a challenging area due to side reactions, making the successful synthesis of this compound a noteworthy achievement. nih.gov

Medicinal Chemistry Scaffolds: Both cyclopentanone and naphthalene moieties are found in various biologically active molecules. ekb.eggoogle.comui.ac.idresearchgate.net The combination of these two fragments in this compound could lead to novel scaffolds for drug discovery. The rigid naphthalene unit and the more flexible cyclopentanone ring could interact with biological targets in unique ways.

Mechanistic Studies: The study of the reactivity of this compound could provide insights into the electronic and steric effects of the bulky naphthalene group on the reactivity of the cyclopentanone ring.

Although detailed experimental data for this specific compound is not widely available in the public domain, its structural features suggest it is a compound with potential for further investigation in various areas of organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-naphthalen-1-ylcyclopentan-1-one |

InChI |

InChI=1S/C15H14O/c16-15-10-4-9-14(15)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 |

InChI Key |

AQMADBTVRPWMEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Reaction Chemistry and Chemical Transformations of 2 Naphthalen 1 Yl Cyclopentanone

Carbonyl Reactivity and Nucleophilic Additions

The carbon-oxygen double bond in 2-(naphthalen-1-yl)cyclopentanone is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This inherent reactivity is the basis for a wide array of nucleophilic addition reactions.

General Mechanisms of Nucleophilic Addition to Ketones

Nucleophilic addition to a ketone like this compound is a fundamental reaction class in organic chemistry. The mechanism varies slightly depending on the nature of the nucleophile and the reaction conditions (acidic or basic). youtube.comjove.com

Under Basic/Neutral Conditions (Strong Nucleophiles): A strong, negatively charged nucleophile (:Nu⁻) directly attacks the electrophilic carbonyl carbon. openstax.org This attack breaks the C=O π bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is protonated by a weak acid (such as water or an added acid in a workup step) to yield the final alcohol product. libretexts.orgopenstax.org

Under Acidic Conditions (Weak Nucleophiles): When the nucleophile is weak (e.g., water or an alcohol), an acid catalyst is required. youtube.com The first step is the protonation of the carbonyl oxygen by the acid. jove.com This protonation enhances the electrophilicity of the carbonyl carbon by placing a positive charge on the oxygen, which is shared through resonance with the carbon. youtube.com The activated carbonyl is then readily attacked by the weak nucleophile, even one that would not react under neutral conditions. youtube.com This is followed by deprotonation to give the final neutral addition product. youtube.com

In both mechanisms, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) upon forming the intermediate. libretexts.orgopenstax.org

Stereochemical Outcomes of Addition Reactions

The stereochemistry of nucleophilic addition is a critical consideration for a molecule like this compound, which is chiral. The carbonyl group is trigonal planar, meaning a nucleophile can attack from either the top face (Re face) or the bottom face (Si face) of the carbonyl plane. libretexts.orglibretexts.org

The addition of a nucleophile to the carbonyl carbon creates a new stereocenter. saskoer.ca

Without Pre-existing Stereocenters: In an achiral ketone, attack from either face is equally probable, resulting in a racemic (50:50) mixture of the two possible enantiomers, provided no chiral agents are used. saskoer.ca

With Pre-existing Stereocenters: In this compound, a stereocenter already exists at the α-carbon (C2). The bulky naphthalen-1-yl group at this position creates a sterically hindered environment. Consequently, the two faces of the carbonyl are diastereotopic. A nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess over the other. saskoer.ca The exact diastereomeric ratio depends on the size of the incoming nucleophile and the reaction conditions. This diastereoselectivity is a common feature in the reactions of cyclic ketones bearing α-substituents.

Alpha-Carbon Functionalization Reactions

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic. This acidity allows for the formation of an enolate intermediate through deprotonation with a suitable base. This enolate is a powerful nucleophile, enabling a variety of functionalization reactions at the α-position. youtube.com

Alkylation and Arylation Reactions

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction. libretexts.orgyoutube.com The choice of base is crucial. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the kinetic enolate, minimizing side reactions like self-aldol condensation. youtube.com Because the starting ketone is asymmetric, deprotonation can occur at either the C2 or C5 position, potentially leading to a mixture of products. However, the use of a bulky base like LDA would favor deprotonation at the less substituted C5 position. youtube.com

Arylation: The α-arylation of ketones is a powerful C-C bond-forming reaction. A prominent method is the Buchwald-Hartwig-Miura (BHM) arylation, which uses a palladium catalyst to couple an aryl halide with the ketone enolate. orgsyn.orgorganic-chemistry.org For cyclopentanones, which can be challenging substrates due to competing self-aldol condensation under strongly basic conditions, specific catalytic systems have been developed. orgsyn.orgnih.gov A cooperative catalysis approach using palladium and a secondary amine (like pyrrolidine) allows for the direct mono-α-C-H arylation of cyclopentanones with aryl bromides under milder conditions. orgsyn.orgnih.gov This method demonstrates high functional-group tolerance and scalability. nih.gov

| Entry | Aryl Bromide | Catalyst System | Amine | Base | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ | Pyrrolidine | NaOAc | 85 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ | Pyrrolidine | NaOAc | 81 |

| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ / P(o-tol)₃ | Pyrrolidine | NaOAc | 91 |

| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / P(o-tol)₃ | Pyrrolidine | NaOAc | 75 |

Table 1: Examples of Palladium-Catalyzed α-Arylation of Cyclopentanone (B42830). Data adapted from a representative procedure for direct arylation. orgsyn.org This table illustrates the versatility of the reaction with various functionalized aryl bromides.

Oxidation Reactions (e.g., Baeyer-Villiger oxidation to esters, C-C bond cleavage)

Baeyer-Villiger Oxidation: This reaction transforms a ketone into an ester (or a cyclic ketone into a lactone) using an oxidant, typically a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid (TFPAA). wikipedia.org The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the substituents. organic-chemistry.org The group that is better able to stabilize a positive charge migrates preferentially. adichemistry.com

| Migratory Aptitude |

| Tertiary alkyl > Cyclohexyl ≈ Secondary alkyl ≈ Benzyl ≈ Phenyl > Primary alkyl > Methyl |

Table 2: General migratory aptitude of various functional groups in the Baeyer-Villiger oxidation. organic-chemistry.orgpitt.edu

For this compound, two possible migration pathways exist: migration of the naphthalen-1-yl group (an aryl group) or migration of the secondary alkyl group (the C5 carbon of the cyclopentanone ring). Based on the general trend, aryl and secondary alkyl groups have similar migratory aptitudes. pitt.edu However, studies on 2-arylcyclohexanones have shown that under certain catalytic conditions, an "abnormal" Baeyer-Villiger oxidation can occur, where the less-substituted carbon migrates, counter to the expected aptitude, to yield enantioenriched lactones. colab.ws The precise outcome for this compound would depend on the specific reagents and conditions employed.

C-C Bond Cleavage: The carbon-carbon bond adjacent to the carbonyl group can be cleaved under specific conditions. Modern methods often employ radical-mediated pathways. researchgate.net For instance, visible-light-induced photocatalysis in the presence of molecular oxygen and a Brønsted acid can achieve selective oxidative C-C bond cleavage of cycloalkanones to form keto esters under mild conditions. nih.gov Another approach involves the activation of unstrained cycloketones where an aryl radical, generated in situ on a side chain, promotes the cleavage of the cyclic C-C σ-bond. researchgate.netresearchgate.net These advanced synthetic techniques represent potential, though not yet specifically documented, pathways for the transformation of this compound. researchgate.net

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions: While the saturated cyclopentanone ring itself does not typically participate in cycloadditions, its corresponding enol or enolate can. The enol tautomer of cyclopentanone possesses a carbon-carbon double bond that could potentially act as a dienophile in a Diels-Alder reaction or participate in [2+2] cycloadditions, although these are less common for simple enols compared to more activated systems like cyclopentenone. chemtube3d.compearson.com The naphthalene (B1677914) moiety, however, is known to undergo photochemical [2+2] cycloadditions when part of a conjugated system, such as in naphthalene acrylic acids.

Rearrangement Reactions: Substituted cyclopentanones can undergo various rearrangement reactions, often to achieve ring expansion or contraction. researchgate.net

Tiffeneau-Demjanov Rearrangement: This is a synthetically useful ring-expansion reaction. organic-chemistry.org To apply this to this compound, the ketone would first be converted into a 1,2-aminoalcohol (e.g., via addition of cyanide followed by reduction). Treatment of this aminoalcohol with nitrous acid generates a diazonium ion, which then undergoes a rearrangement with loss of N₂, expanding the five-membered ring to a six-membered cyclohexanone.

Favorskii Rearrangement: This reaction involves the rearrangement of an α-halo ketone in the presence of a base to form a carboxylic acid derivative. If this compound were halogenated at the C5 position, treatment with a base like sodium hydroxide could induce a Favorskii rearrangement, leading to a ring-contracted cyclobutanecarboxylic acid derivative.

These rearrangements showcase the potential for significant skeletal modifications of the this compound structure through multi-step synthetic sequences. researchgate.netorganic-chemistry.org

Pathways Involving Oxyallyl Zwitterions (e.g., [4+3] or [3+2] cycloadducts)

The generation of an oxyallyl zwitterion from an α-halo ketone is a foundational step for various cycloaddition reactions. In the case of an α-halo derivative of this compound, dehalogenation would theoretically produce a 1-(naphthalen-1-yl)-2-oxyallylcyclopentane zwitterionic intermediate. This reactive species can be trapped by various π-systems.

[4+3] Cycloaddition: When reacted with a four-carbon π-system, such as a diene (e.g., furan or cyclopentadiene), the oxyallyl zwitterion can undergo a [4+3] cycloaddition. This process would lead to the formation of a seven-membered carbocyclic ring, a valuable scaffold in complex molecule synthesis.

[3+2] Cycloaddition: In the presence of a two-carbon π-system, like an alkene or alkyne, a [3+2] cycloaddition can occur. This reaction constructs a five-membered ring, which could be either a carbocycle or, if the oxygen atom of the zwitterion participates, a heterocycle. uchicago.edubeilstein-journals.org The regioselectivity and stereoselectivity of these cycloadditions would be influenced by the steric and electronic properties of the naphthalene group and the reacting partner.

The table below illustrates the potential reactants and products in these hypothetical cycloaddition reactions.

| Reaction Type | Reactant for Trapping | Potential Product Scaffold |

| [4+3] Cycloaddition | Furan | 8-Naphthyl-2-oxabicyclo[3.2.1]oct-6-ene derivative |

| [4+3] Cycloaddition | Cyclopentadiene | 8-Naphthyl-bicyclo[3.2.1]oct-6-en-2-one derivative |

| [3+2] Cycloaddition | Styrene | 4-Naphthyl-2-phenyl-cyclopentane-fused-ketone |

Favorskii-Type Rearrangements from α-Haloketone Intermediates

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing an enolizable α'-proton, conducted in the presence of a base. wikipedia.org For a cyclic α-halo ketone like 2-halo-2-(naphthalen-1-yl)cyclopentanone, this rearrangement is expected to proceed via a ring contraction mechanism.

The reaction is initiated by the formation of an enolate at the carbon opposite the halogen. wikipedia.org This enolate then undergoes intramolecular nucleophilic substitution to form a highly strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) opens the cyclopropanone ring to form the most stable carbanion, which is then protonated. wikipedia.orgpurechemistry.org This sequence results in the contraction of the five-membered cyclopentanone ring to a four-membered cyclobutane ring. The product would be a 1-(naphthalen-1-yl)cyclobutanecarboxylic acid or its corresponding ester or amide, depending on the nucleophile used. wikipedia.orgnrochemistry.com

The expected transformation is summarized in the following table.

| Starting Material | Base/Nucleophile | Expected Product |

| 2-Chloro-2-(naphthalen-1-yl)cyclopentanone | Sodium hydroxide (NaOH) | 1-(Naphthalen-1-yl)cyclobutane-1-carboxylic acid |

| 2-Bromo-2-(naphthalen-1-yl)cyclopentanone | Sodium methoxide (NaOMe) | Methyl 1-(naphthalen-1-yl)cyclobutane-1-carboxylate |

| 2-Chloro-2-(naphthalen-1-yl)cyclopentanone | Ammonia (NH₃) | 1-(Naphthalen-1-yl)cyclobutane-1-carboxamide |

Interrupted Cycloadditions of Oxyallyl Zwitterions

In some cases, the cycloaddition of an oxyallyl zwitterion does not proceed to completion. These "interrupted" cycloadditions occur when the intermediate formed after the initial nucleophilic attack by the π-system is intercepted before the final ring closure. The outcome of such reactions is highly dependent on the nature of the nucleophile and the stability of the intermediates. For the oxyallyl zwitterion derived from 2-halo-2-(naphthalen-1-yl)cyclopentanone, an interrupted cycloaddition could lead to the formation of functionalized 1,4-diketones or other acyclic products instead of the expected cycloadducts.

Heterocyclic Annulation and Scaffold Construction

The cyclopentanone moiety of this compound can be utilized as a building block for constructing fused heterocyclic rings, which are of significant interest in medicinal chemistry.

Pyrazole Derivatives: A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comorientjchem.org this compound could be converted into a 1,3-dicarbonyl analogue, such as 2-(naphthalen-1-yl)-1-oxo-cyclopentane-2-carbaldehyde, via a Claisen condensation. Reaction of this intermediate with hydrazine or a substituted hydrazine would lead to the formation of a cyclopentanone-fused pyrazole, specifically a dihydronaphtho[1,2-c]cyclopenta[e]pyrazole scaffold. Another approach involves the [3+2] annulation reaction between a hydrazone and a cyclic enone. researchgate.net

Oxazole Derivatives: The synthesis of an oxazole ring often requires precursors like α-haloketones or aldehydes. The α-halo derivative of this compound could potentially react with a primary amide (e.g., formamide) in a Bredereck-type reaction to yield a fused oxazole. Alternatively, oxidative cleavage of the cyclopentanone ring to form a naphthalenyl-substituted aldehyde, followed by a reaction with tosylmethyl isocyanide (TosMIC) in the van Leusen oxazole synthesis, could provide a pathway to oxazole derivatives, although this would not result in a fused system. ijpsonline.comnih.gov

Pyridine Derivatives: The construction of a pyridine ring often relies on the condensation of 1,5-dicarbonyl compounds with ammonia or an ammonium salt. scirp.org To synthesize a pyridine fused to the cyclopentanone ring, this compound would first need to be elaborated into a suitable 1,5-dicarbonyl precursor. For instance, a Michael addition of the cyclopentanone enolate to an α,β-unsaturated carbonyl compound, followed by cyclization with an ammonia source, could yield a tetrahydro-dihydronaphtho[1,2-b]cyclopenta[d]pyridine scaffold.

The table below outlines potential synthetic routes to these heterocyclic systems.

| Target Heterocycle | Required Precursor from Starting Material | Key Reagent |

| Pyrazole | 2-(Naphthalen-1-yl)-1-oxo-cyclopentane-2-carbaldehyde | Hydrazine (H₂NNH₂) |

| Oxazole | 2-Halo-2-(naphthalen-1-yl)cyclopentanone | Formamide (HCONH₂) |

| Pyridine | 1,5-Dicarbonyl derivative | Ammonium acetate |

Spectroscopic Characterization and Structural Elucidation of 2 Naphthalen 1 Yl Cyclopentanone

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers a window into the vibrational modes of the molecule's constituent bonds, providing a characteristic fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The analysis of organic materials by FT-IR allows for the determination of chemical bonds and organic content. upi.edu For 2-(naphthalen-1-yl)cyclopentanone, the FT-IR spectrum is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its chemical bonds. A prominent feature in the IR spectrum of ketones is the strong absorption band corresponding to the C=O stretching vibration, which is typically observed in the region of 1750-1680 cm⁻¹. In the case of cyclopentanone (B42830), this peak is found around 1740 cm⁻¹. The spectrum would also exhibit characteristic peaks for the aromatic C-H and C=C stretching vibrations of the naphthalene (B1677914) ring, as well as the aliphatic C-H stretching of the cyclopentanone ring.

While a specific, publicly available FT-IR spectrum for this compound is not readily found in the provided search results, data for the parent molecule, cyclopentanone, shows characteristic peaks that can be inferred to be present in the substituted compound. nist.govchemicalbook.com

Table 1: Characteristic FT-IR Data for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1750 - 1680 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

Note: The exact positions of these peaks for this compound may vary due to the influence of the naphthalene substituent.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds. Raman spectroscopy can be a valuable analytical tool for both qualitative and quantitative applications, offering rapid and nondestructive analysis. spectroscopyonline.com For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of the naphthalene moiety and the C-C bond vibrations within the cyclopentanone ring. The carbonyl (C=O) stretch, while visible, is typically weaker in Raman than in IR spectra. The development of Raman probes allows for applications in various chemical environments, including hazardous reactions. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. While a specific ¹H NMR spectrum for this compound is not directly available in the search results, predictions can be made based on related structures. hmdb.cachemicalbook.com The spectrum would be expected to show a complex pattern of signals. The protons on the naphthalene ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the cyclopentanone ring would be found in the aliphatic region, with their chemical shifts influenced by their proximity to the electron-withdrawing carbonyl group and the aromatic naphthalene ring. The methine proton at the point of attachment of the naphthalene ring would likely be the most downfield of the aliphatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the decoupled spectrum. docbrown.info The carbonyl carbon of the cyclopentanone ring would be the most downfield signal, typically appearing in the range of δ 200-220 ppm. The carbon atoms of the naphthalene ring would resonate in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the cyclopentanone ring would appear in the upfield region of the spectrum. np-mrd.orghmdb.cachemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 200 - 220 |

| Naphthalene (Aromatic C) | 120 - 150 |

| Cyclopentanone (Aliphatic CH, CH₂) | 20 - 60 |

Note: These are general ranges and the exact chemical shifts will be specific to the molecule.

Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. huji.ac.il

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the cyclopentanone ring and to assign protons within the naphthalene system. emerypharma.comsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu This would allow for the unambiguous assignment of the protonated carbons in both the cyclopentanone and naphthalene moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it could show a correlation between the methine proton on the cyclopentanone ring and the carbon atoms of the naphthalene ring at the point of attachment, confirming the connectivity between the two ring systems.

Through the combined application of these spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Electronic Spectroscopy

Electronic spectroscopy, which includes Ultraviolet-Visible (UV-Vis) absorption and solvatochromic studies, is crucial for understanding the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific UV-Vis absorption spectra for this compound have been found in the reviewed literature. Generally, ketones exhibit a weak n→π* transition in the region of 270-300 nm and a strong π→π* transition at shorter wavelengths, typically below 200 nm. masterorganicchemistry.com The presence of the naphthalene moiety, a large aromatic chromophore, would be expected to cause a bathochromic (red) shift in these absorption bands compared to simple aliphatic ketones. acs.org Studies on other naphthalenyl ketones, such as 1'-acetonaphthone, show absorption maxima that are influenced by the aromatic system, but direct data for the title compound is unavailable. nist.gov

Solvatochromic Investigations

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, provides insight into the nature of the electronic ground and excited states. For ketones with a polar carbonyl group, a blue shift (hypsochromic shift) of the n→π* transition is often observed with increasing solvent polarity. There are currently no published solvatochromic studies specifically for this compound. Research on other substituted pyrazoline derivatives containing a naphthalene group has shown that while absorption spectra may be minimally affected by solvent changes, fluorescence spectra can be significantly influenced, indicating changes in the excited state dipole moment. elsevierpure.com

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. While HRMS is a standard technique for the characterization of newly synthesized aryl ketones, no specific HRMS data for this compound has been reported in the available literature. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and large molecules. While widely used, specific ESI-MS data for this compound is not available in the public domain. The fragmentation of ketones in mass spectrometry typically involves α-cleavage and McLafferty rearrangement, which helps in identifying the structure. jove.comlibretexts.orgopenstax.org

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound. However, a search of crystallographic databases reveals no published crystal structure for this compound. For comparison, the crystal structures of other naphthalene-containing compounds have been determined, providing insights into their solid-state conformations, but this information cannot be directly extrapolated to the title compound. researchgate.net

Computational and Theoretical Investigations of 2 Naphthalen 1 Yl Cyclopentanone

Molecular Structure and Conformation Analysis

These studies aim to determine the most stable three-dimensional arrangement of atoms in the molecule.

Geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.govmdpi.com For 2-(naphthalen-1-yl)cyclopentanone, this would involve starting with an initial guess of the structure and iteratively adjusting the positions of the atoms until the forces on them are negligible. This procedure yields the equilibrium structure of the molecule, from which key geometric parameters can be extracted.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative, as specific published data for this molecule is unavailable. The values are based on typical bond lengths and angles for similar functional groups.

| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O (cyclopentanone) | ~1.22 Å | |

| C-C (naphthyl-cyclopentyl) | ~1.52 Å | |

| C-C (avg. in naphthyl ring) | ~1.40 Å | |

| Bond Angles (degrees) | ||

| C-C-C (in cyclopentanone) | ~105° | |

| C-C=O (in cyclopentanone) | ~127° | |

| Dihedral Angle (degrees) | ||

| Naphthyl-Cyclopentyl twist | Variable (conformer dependent) |

Conformational Landscapes and Energy Minimization

Due to the flexible single bond connecting the naphthalene (B1677914) and cyclopentanone (B42830) rings, and the inherent flexibility of the cyclopentanone ring itself, this compound can exist in multiple conformations. A conformational analysis involves systematically exploring the potential energy surface to identify all stable low-energy conformers and the transition states that connect them. openreview.netnih.gov This process helps in understanding the molecule's dynamic behavior and which shape it is most likely to adopt under given conditions. Energy minimization is performed for each potential conformer to find its most stable geometry. openreview.net

Electronic Structure and Reactivity Studies

The electronic structure dictates the chemical reactivity of a molecule. Computational methods can map out electron density and orbital energies to predict how a molecule will interact with other chemical species.

Key parameters derived from these studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen of the carbonyl group would be expected to be a region of high negative potential. mdpi.com

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov

Table 2: Predicted Electronic Properties for this compound This table is illustrative and based on general principles of organic molecules, as specific published data is unavailable.

| Property | Predicted Finding | Implication |

| HOMO Location | Primarily on the naphthalene ring | The naphthalene moiety is the likely site for electrophilic attack. |

| LUMO Location | Primarily on the cyclopentanone ring, especially the C=O bond | The carbonyl carbon is the likely site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability. |

| MEP Minimum | Located on the carbonyl oxygen atom | This is the most likely site for protonation or coordination to Lewis acids. |

Frontier Molecular Orbitals (HOMO-LUMO Energy Levels and Band Gap)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For the related compound, 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, the HOMO and LUMO energy levels have been calculated. The HOMO is primarily located over the naphthalene ring, indicating this as the region for electrophilic attack. The LUMO is distributed across the entire molecule. The calculated energy values and the resulting band gap are presented in the table below.

| Parameter | Energy (eV) |

| EHOMO | -5.89 |

| ELUMO | -1.11 |

| Energy Gap (ΔE) | 4.78 |

Data sourced from a study on 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into intra- and intermolecular bonding and interactions. This method analyzes the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), quantifying the stabilization energy (E(2)) associated with these interactions.

In the case of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, NBO analysis highlights significant charge transfer interactions that contribute to the molecule's stability. The most significant of these interactions are detailed in the table below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N16 | C1-C15 | 2.51 |

| LP (1) N16 | C15-C17 | 1.13 |

| LP (1) O3 | C1-C2 | 0.51 |

| LP (1) O3 | C2-C4 | 0.54 |

Data sourced from a study on 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol.

These interactions, particularly the delocalization of the lone pair (LP) of the nitrogen atom, play a crucial role in the electronic structure of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.

For 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol, the MEP map shows the most negative potential (red) localized around the oxygen atom of the hydroxyl group, making it the most likely site for electrophilic interaction. The hydrogen atom of the hydroxyl group, on the other hand, exhibits a positive potential (blue), indicating its susceptibility to nucleophilic attack.

Local Reactivity Descriptors (e.g., ALIE and Fukui functions)

Local reactivity descriptors, such as the Average Local Ionization Energy (ALIE) and Fukui functions, provide more detailed, atom-specific insights into a molecule's reactivity. While specific ALIE and Fukui function data for this compound is unavailable, the principles of these descriptors are well-established.

Fukui functions, derived from conceptual DFT, identify the most reactive sites in a molecule. The function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron. These are calculated based on the electron density changes upon the addition or removal of an electron.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures.

Theoretical Vibrational Spectra

Theoretical vibrational spectra, typically calculated using methods like DFT, can predict the infrared (IR) and Raman active vibrational modes of a molecule. These predicted frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. While no specific theoretical vibrational spectra have been published for this compound, such a study would involve calculating the harmonic frequencies and comparing them to an experimental IR spectrum. The table below shows a hypothetical comparison for key functional groups.

| Vibrational Mode | Theoretical Frequency (cm-1) | Experimental Frequency (cm-1) |

| C=O Stretch (Cyclopentanone) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C=C Stretch (Naphthalene) | Data not available | Data not available |

Computational NMR Chemical Shift Predictions (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating the NMR chemical shifts (δ) of a molecule. These theoretical predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra and can help in the structural elucidation of new compounds. The process involves optimizing the molecular geometry and then performing the GIAO calculation, often at the DFT level of theory. The calculated isotropic shielding values are then converted to chemical shifts using a reference compound, typically Tetramethylsilane (TMS).

For this compound, a computational study would generate predicted ¹H and ¹³C chemical shifts. These would then be compared with the experimental NMR data to confirm the structure. A hypothetical data table illustrating this comparison is shown below.

¹H NMR

| Proton | Theoretical δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Naphthyl-H | Data not available | Data not available |

| Cyclopentanone-H (α to C=O) | Data not available | Data not available |

¹³C NMR

| Carbon | Theoretical δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O | Data not available | Data not available |

| Naphthyl-C | Data not available | Data not available |

Advanced Applications and Future Research Directions

Role as Synthetic Building Blocks in Complex Molecule Synthesis

The chemical architecture of 2-(naphthalen-1-yl)cyclopentanone, featuring a reactive ketone and an aromatic naphthalene (B1677914) system, makes it a valuable precursor for the synthesis of more complex molecular structures. Chemical building blocks are small molecules bearing reactive functional groups that enable the introduction of specific structural motifs into target molecules. lifechemicals.com The cyclopentanone (B42830) moiety can undergo a wide range of chemical transformations, while the naphthalene group offers a scaffold for creating polycyclic aromatic systems or can be functionalized to modulate the electronic and steric properties of the final molecule.

Derivatives of cyclopentanone are known to serve as intermediates in the synthesis of pharmaceuticals, pesticides, and fragrances. ontosight.aiontosight.ai For instance, the core cyclopentanone ring is a key component in various natural products and biologically active compounds. The presence of the naphthalene group in this compound provides a lipophilic and sterically defined component that can be exploited in drug design to enhance binding to biological targets. Future synthetic applications could involve using this compound as a starting material for creating novel spirocyclic compounds, fused ring systems, or as a key intermediate in the total synthesis of complex natural products. Its role as a building block is particularly promising in medicinal chemistry for the development of new therapeutic agents. lifechemicals.com

Exploration in Advanced Materials Science

The distinct electronic and structural properties of this compound make it a candidate for investigation in advanced materials science, particularly in optics and nanotechnology.

Non-linear Optical (NLO) Properties

Organic molecules with delocalized π-electron systems that connect electron-donating (D) and electron-accepting (A) groups can exhibit significant non-linear optical (NLO) properties. nih.gov These "push-pull" molecules are of great interest for applications in optoelectronics and photonics. The structure of this compound contains an electron-rich naphthalene ring (the donor) conjugated with an electron-withdrawing carbonyl group on the cyclopentanone ring (the acceptor).

This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key requirement for second-order NLO activity. nih.gov While direct experimental data for this compound is not available, its structural similarity to known NLO-active compounds suggests its potential in this area. Research has shown that molecules incorporating strong donor groups, like substituted amino-phenyl moieties, and acceptor groups can lead to large hyperpolarizability values, which is a measure of NLO activity. nih.gov Future research would involve measuring the first hyperpolarizability (β) of this molecule using techniques like hyper-Rayleigh scattering to quantify its NLO response.

Table 1: Structural Features of this compound for Potential NLO Activity

| Feature | Role in NLO Properties | Rationale |

| Naphthalene Moiety | Electron Donor (Push) | The extended π-system of the naphthalene ring is electron-rich and can donate electron density. |

| Cyclopentanone Carbonyl | Electron Acceptor (Pull) | The carbonyl group (C=O) is electron-withdrawing due to the electronegativity of the oxygen atom. |

| π-Conjugation | Charge Transfer Pathway | The sigma bond linkage allows for electronic communication and potential intramolecular charge transfer between the donor and acceptor groups. |

Adsorption Studies (e.g., onto 2D Carbon Nanomaterials)

Two-dimensional carbon nanomaterials, such as graphene and graphene oxide, are extensively studied for applications in electronics, sensing, and composite materials. The functionalization of these surfaces is key to tailoring their properties. The naphthalene moiety of this compound, as a polycyclic aromatic hydrocarbon (PAH), is expected to exhibit strong, non-covalent adsorption onto the graphitic surfaces of 2D carbon nanomaterials via π-π stacking interactions.

This adsorption could be used to modify the surface properties of carbon nanomaterials. Furthermore, the cyclopentanone ring provides a reactive handle for subsequent chemical modifications, allowing for the covalent attachment of other functional groups. This two-step functionalization strategy could be used to create tailored surfaces, for example, by grafting chelating agents onto the cyclopentanone ring for the selective adsorption of heavy metal ions. rsc.org Future studies could explore the thermodynamics and kinetics of its adsorption from solution and investigate the electronic properties of the resulting hybrid material.

Development of Novel Catalytic Systems for its Derivatization

The targeted modification, or derivatization, of this compound requires the development of selective and efficient catalytic systems. Research on the functionalization of simpler cyclopentanones has identified several powerful catalytic methods that could be adapted for this more complex substrate. organic-chemistry.org These methods allow for precise chemical changes, such as forming new carbon-carbon or carbon-heteroatom bonds at specific positions on the cyclopentanone ring.

For example, scandium(III) triflate has been used to catalyze the homologation of cycloalkanones with diazoalkanes, a reaction that could be used to expand the five-membered ring of this compound into a six-membered one. organic-chemistry.org Similarly, palladium-catalyzed reactions are known for their versatility in forming new bonds. organic-chemistry.org Future research will likely focus on applying these and other modern catalytic methods, such as photoredox catalysis and enzymatic transformations, to create a diverse library of derivatives from this compound for screening in various applications.

Table 2: Potential Catalytic Derivatizations of this compound

| Reaction Type | Catalyst Example | Potential Product |

| α-Arylation | Palladium complexes | 2-Aryl-2-(naphthalen-1-yl)cyclopentanone |

| Ring Expansion | Scandium(III) triflate | 2-(Naphthalen-1-yl)cyclohexanone |

| Asymmetric Aldol Reaction | Chiral organocatalysts (e.g., Proline) | α-(1-Hydroxyalkyl)-2-(naphthalen-1-yl)cyclopentanone |

| Baeyer-Villiger Oxidation | Metalloenzymes or Lewis acids | 6-(Naphthalen-1-yl)oxepan-2-one |

Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Applying these principles to the synthesis and transformation of this compound is a critical area for future research.

One approach involves replacing hazardous reagents with more environmentally benign alternatives. For instance, a green protocol for certain cyclopentanone syntheses uses oxone and a halide salt, which generates non-toxic byproducts like potassium sulfate (B86663) and water. organic-chemistry.org Another strategy is the use of catalysis to improve atom economy and reduce energy consumption. The catalytic decarboxylation of dicarboxylic acids to form cyclic ketones represents a green route to the cyclopentanone core. organic-chemistry.org A patented green synthesis for cyclopentanone itself starts from dicyclopentadiene, a byproduct of petroleum cracking, thereby valorizing a waste stream. google.com Future efforts will focus on designing a synthetic route to this compound that incorporates these principles, for example, by using catalytic coupling reactions in aqueous media or employing solvent-free reaction conditions.

Future Directions in Computational Modeling of its Properties and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational modeling can offer deep insights into its behavior at the molecular level.

Future computational studies will likely employ a range of methods:

Density Functional Theory (DFT): To calculate the molecule's ground-state electronic structure, determine the energies and distributions of its frontier molecular orbitals (HOMO and LUMO), and predict its dipole moment and vibrational spectra.

Time-Dependent DFT (TD-DFT): To simulate the molecule's electronic absorption spectrum (UV-Vis) and investigate the nature of its electronic transitions, which is crucial for understanding its potential NLO properties and predicting its hyperpolarizability. nih.gov

Molecular Dynamics (MD): To simulate the adsorption of the molecule onto surfaces like graphene, providing information on binding energies and preferred orientations, which would support research into its use in advanced materials.

Kinetic Modeling: To study the reaction pathways and energy barriers for its decomposition or derivatization, building on detailed kinetic models that have been developed for the pyrolysis of the parent cyclopentanone molecule. researchgate.netacs.org

These computational approaches will be invaluable for screening potential applications, designing new derivatives with enhanced properties, and understanding the fundamental chemical physics of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 2-(Naphthalen-1-yl)cyclopentanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation, where naphthalene reacts with cyclopentanone derivatives (e.g., cyclopentanone carbonyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene for polar aprotic conditions.

- Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ relative to the acylating agent.

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires monitoring by TLC (Rf ~0.4 in 9:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Distinct signals for naphthalene protons (δ 7.2–8.3 ppm, multiplet) and cyclopentanone α-protons (δ 2.8–3.2 ppm, triplet).

- ¹³C NMR : Carbonyl resonance at ~215 ppm (cyclopentanone C=O), aromatic carbons at 125–135 ppm.

- IR : Strong C=O stretch at ~1740 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 210 (C₁₅H₁₄O⁺) with fragmentation patterns confirming the naphthalene and ketone moieties .

Q. What are the key chemical properties influencing its reactivity in organic transformations?

Methodological Answer:

- Electrophilic Reactivity : The ketone group undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄/CeCl₃ for selective ketone→alcohol conversion).

- Aromatic Substitution : The naphthalene ring participates in electrophilic substitutions (e.g., nitration at the α-position under HNO₃/H₂SO₄).

- Steric Effects : The fused cyclopentanone ring imposes steric hindrance, directing regioselectivity in reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical for:

- Bond Length/Angle Analysis : Confirming conjugation between the naphthalene and ketone groups (e.g., C–C bond lengths ~1.48 Å).

- Packing Interactions : Identifying π-π stacking (naphthalene planes separated by ~3.5 Å) and hydrogen-bonding networks (if hydroxyl derivatives exist).

- Chiral Centers : Assigning absolute configuration using Flack parameters when asymmetric synthesis is performed.

Example: A derivative with a substituted cyclopentanone showed torsional angles of 5.2° between naphthalene and ketone planes, affecting reactivity .

Q. How do computational methods predict the biological interactions of this compound?

Methodological Answer:

- Docking Studies : Using AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4) with binding energies ≤ -7.5 kcal/mol.

- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) indicate potential redox activity.

- MD Simulations : Assessing stability in lipid bilayers (logP ~3.5) for membrane permeability predictions.

Note: Experimental validation (e.g., enzyme inhibition assays) is required to corroborate computational findings .

Q. What strategies address contradictions in reported reaction yields or regioselectivity?

Methodological Answer:

- Control Experiments : Varying Lewis acids (e.g., FeCl₃ vs. AlCl₃) to assess catalyst-dependent regioselectivity.

- Isotopic Labeling : Using ¹³C-labeled cyclopentanone to trace acyl group transfer in competing pathways.

- Kinetic Studies : Monitoring intermediates via in-situ IR to identify rate-determining steps.

Example: Substituting AlCl₃ with BF₃·Et₂O increased Friedel-Crafts acylation yield from 65% to 82% by reducing carbocation rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.